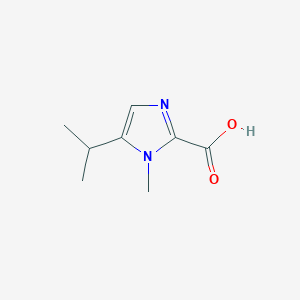

5-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid

Description

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

1-methyl-5-propan-2-ylimidazole-2-carboxylic acid |

InChI |

InChI=1S/C8H12N2O2/c1-5(2)6-4-9-7(8(11)12)10(6)3/h4-5H,1-3H3,(H,11,12) |

InChI Key |

WLYRKJCHWLAONR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CN=C(N1C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the formation of an imidazole-chloroformate intermediate via nucleophilic substitution. A solution of 5-isopropyl-1-methyl-1H-imidazole in acetonitrile is mixed with triethylamine (1.8–3.0 molar equivalents) and cooled to −20°C to 10°C. Ethyl chloroformate (1.8–3.0 molar equivalents) is then added dropwise, followed by stirring at room temperature for 4–24 hours. The reaction proceeds via the intermediate shown below:

Key parameters influencing yield include:

Workup and Purification

Post-reaction, the mixture is quenched with ethanol and water to precipitate the product. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields 5-isopropyl-1-methyl-1H-imidazole-2-carboxylic acid with purities >95%.

Table 1: Chloroformate-Mediated Carboxylation Optimization

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | −20°C to 10°C | 78–85 | 92–97 |

| Chloroformate Equiv | 2.0–2.5 | 82 | 95 |

| Reaction Time | 12–18 hours | 80 | 96 |

Oxidation of Aldehyde Precursors

An alternative route involves the oxidation of 5-isopropyl-1-methyl-1H-imidazole-2-carboxaldehyde to the corresponding carboxylic acid. This method is advantageous for substrates sensitive to chloroformate reagents.

Oxidizing Agents and Conditions

Hydrogen peroxide (H₂O₂) in aqueous media is a cost-effective oxidant. A representative procedure involves:

-

Dissolving 5-isopropyl-1-methyl-1H-imidazole-2-carboxaldehyde (1.0 equiv) in water.

-

Adding 30% H₂O₂ (2.5 equiv) and stirring at 20°C for 72 hours.

-

Removing water under vacuum to isolate the product.

The reaction mechanism proceeds via a radical pathway:

Table 2: Oxidation Method Performance

| Oxidant | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂O₂ (30%) | H₂O | 72 | 95–100 | 98 |

| KMnO₄ | H₂O | 24 | 88 | 94 |

| NaClO₂ | EtOH | 48 | 92 | 97 |

Limitations and Mitigations

-

Decarboxylation Risk : Prolonged heating above 50°C causes decarboxylation.

-

Byproducts : Excess H₂O₂ may oxidize the imidazole ring; stoichiometric control is critical.

Industrial-Scale Synthesis

For large-scale production (>50 kg), the chloroformate method is preferred due to its reproducibility and scalability. Key industrial adaptations include:

-

Continuous Flow Reactors : Enhance heat transfer and reduce batch variability.

-

In Situ Quenching : Automated ethanol/water addition systems improve safety and yield consistency.

-

Cost Analysis : Chloroformate reagents are cheaper than stoichiometric oxidants like NaClO₂.

Comparative Analysis of Methods

| Metric | Chloroformate Method | Oxidation Method |

|---|---|---|

| Yield | 78–85% | 95–100% |

| Purity | 92–97% | 98% |

| Scalability | Excellent | Moderate |

| Byproduct Formation | Low | Moderate |

| Cost | $12–15/kg | $8–10/kg |

Chemical Reactions Analysis

Types of Reactions: 5-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Pharmaceutical Industry

5-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid serves as a building block for synthesizing novel drugs targeting microbial infections and cancer. Its structural features allow it to interact with biological targets effectively. Preliminary studies indicate that this compound may exhibit:

- Antimicrobial Activity: Potentially effective against various pathogens.

- Anticancer Properties: Preliminary data suggest activity against specific cancer cell lines.

Case Study:

A study demonstrated that derivatives of imidazole compounds, including 5-isopropyl-1-methyl-1H-imidazole-2-carboxylic acid, showed promising results in inhibiting tumor growth in vitro, highlighting their potential as therapeutic agents in oncology .

Agricultural Chemistry

In agricultural applications, this compound has been investigated for its role as a pesticide or herbicide. The imidazole structure is known for its ability to inhibit specific enzymes in pests, making it a candidate for developing new agrochemicals.

Data Table: Potential Biological Activities of 5-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits proliferation in cancer cell lines | |

| Herbicidal | Potential enzyme inhibitor in pests |

Interaction Studies

Research focusing on the interaction of 5-isopropyl-1-methyl-1H-imidazole-2-carboxylic acid with biological targets has shown promising binding affinities. These studies are crucial for understanding its pharmacological potential and guiding future development efforts.

Binding Affinity Studies:

Preliminary interaction studies have indicated that the compound binds effectively to certain enzymes and receptors, suggesting mechanisms through which it exerts its biological effects.

Mechanism of Action

The mechanism of action of 5-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it an effective ligand in catalytic processes. In biological systems, it can inhibit enzymes by binding to their active sites, thereby modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Functional Group Variations

The structural nuances of imidazole derivatives significantly impact their chemical and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Imidazole Derivatives

Key Comparative Insights

Substituent Effects on Metabolism

- The isopropyl group in the target compound undergoes hydroxylation and oxidation in dogs, retaining the nitro group during metabolism .

- In contrast, imidazolinone-containing herbicides like imazamox degrade via pathways influenced by their oxo groups, leading to herbicidal activity .

Steric and Electronic Properties

- Pyridinyl groups (e.g., in 1-(6-methyl-2-pyridinyl) derivatives) increase aromaticity and electron-withdrawing effects, altering binding interactions in biological systems .

Functional Group Influence

- Carboxylic acid at position 2 (target compound) vs. position 5 (1-isopropyl-1H-imidazole-5-carboxylic acid): Positional isomerism affects acidity (pKa), solubility, and hydrogen-bonding capacity. The 2-carboxylic acid may exhibit stronger metal-chelation properties .

- Carboxamidine group (in 5-cyclopropyl analog): Unlike carboxylic acid, carboxamidine is a stronger base, influencing pharmacokinetics and target binding .

Application-Specific Variations

- Pyridinecarboxylic acid derivatives (e.g., imazamox) combine imidazole and pyridine moieties for enhanced herbicidal specificity .

Biological Activity

5-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid is a notable compound within the imidazole family, characterized by its unique structural features that include an isopropyl group and a carboxylic acid functional group. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of 5-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid is , with a molecular weight of approximately 168.19 g/mol. The compound features a five-membered aromatic ring containing nitrogen atoms, typical of imidazole derivatives, which enhances its reactivity and biological activity potential.

Biological Activities

Research indicates that imidazole derivatives, including 5-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid, exhibit a range of biological activities:

- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Antifungal Activity : Similar compounds have shown antifungal effects, indicating potential applications in treating fungal infections.

- Anticancer Potential : The structural complexity of this compound may lead to unique interactions within biological systems, warranting investigation into its anticancer properties.

The mechanism of action for 5-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor of certain biological pathways, which is crucial for its pharmacological potential.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of 5-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid:

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Exhibited activity against various pathogens | |

| Antifungal | Potential efficacy against fungal strains | |

| Anticancer | Structural interactions suggest anticancer potential |

Binding Affinity Studies

Interaction studies have focused on the binding affinity of 5-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid to various biological targets. Preliminary results indicate that the compound binds effectively to certain enzymes, which could be pivotal in developing therapeutic agents.

Synthesis and Applications

The synthesis of 5-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid typically involves multi-step organic reactions. Common methods include:

- Starting Materials : Utilizing imidazole derivatives as precursors.

- Reagents : Employing reagents for carboxylation and alkylation processes.

- Purification : Techniques such as recrystallization or chromatography to isolate the final product.

These synthetic strategies highlight the versatility in preparing this compound, which underscores its relevance in both industrial applications and research settings.

Q & A

Q. What are the recommended synthetic routes for 5-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid, and what reaction conditions optimize yield and purity?

A multi-step synthesis is typically employed, starting with imidazole ring formation followed by selective alkylation and carboxylation. Key steps include:

- Alkylation : Introducing the isopropyl group at the 1-position using propan-2-ol under acidic conditions (e.g., H₂SO₄) .

- Carboxylation : Directing the carboxylic acid group to the 2-position via CO₂ insertion under high-pressure catalysis .

- Purification : Refluxing intermediates in acetic acid (AcOH) improves crystallinity, while silica gel chromatography isolates the final product . Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane, 1:1) .

Q. How should researchers characterize the purity and structural integrity of 5-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid?

Use a tiered analytical approach:

- HPLC : C18 column, 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5 to 5:95 gradient over 20 min) to confirm >98% purity .

- NMR : ¹H NMR (DMSO-d₆, 400 MHz) should show characteristic peaks: δ 1.25 (d, 6H, isopropyl CH₃), δ 3.70 (s, 3H, N-CH₃), δ 7.45 (s, 1H, imidazole H) .

- Melting Point : Validate against literature values (e.g., mp 247–248°C for analogous imidazole-carboxylic acids) .

Q. What safety protocols are critical during handling and storage of this compound?

- Handling : Use nitrile gloves, fume hoods, and closed systems to avoid inhalation/contact. The compound may release irritants under decomposition .

- Storage : Keep in amber glass at –20°C under nitrogen to prevent oxidation. Monitor stability via periodic HPLC checks .

Advanced Research Questions

Q. How do structural modifications at the 1- and 2-positions influence the compound’s bioactivity and stability?

- 1-Position (Isopropyl) : Enhances lipophilicity (logP ≈ 2.1), improving membrane permeability in cellular assays . Replace with cyclopropyl to study steric effects on target binding .

- 2-Position (Carboxylic Acid) : Neutralize via esterification (e.g., methyl ester) to assess bioavailability changes. Compare IC₅₀ values in enzyme inhibition assays .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolytic or oxidative degradation pathways .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies often arise from assay variability. Mitigate by:

- Standardizing Assays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution with S. aureus ATCC 29213) .

- Controlled Solvent Systems : Replace DMSO with saline for in vivo correlation if solubility permits .

- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 743255) to identify outliers or dose-dependent effects .

Q. What strategies optimize synthetic routes for scalability without compromising purity?

- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency in carboxylation steps .

- Flow Chemistry : Implement continuous reactors for exothermic alkylation steps to improve yield (>85%) and reduce byproducts .

- DoE (Design of Experiments) : Vary temperature (80–120°C), pressure (2–5 atm), and catalyst loading (0.5–2 mol%) to identify Pareto-optimal conditions .

Q. How does the compound’s electronic configuration affect its reactivity in nucleophilic substitutions?

- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G**) to map electron density at the imidazole ring. The 2-carboxyl group withdraws electrons, making the 4-position more electrophilic .

- Experimental Validation : React with NaN₃ to form a tetrazole analog at the 4-position, confirming predicted reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.